![molecular formula C16H20FN3O2S2 B2396468 4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide CAS No. 1705975-01-4](/img/structure/B2396468.png)
4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” is an organic compound that contains a thiazole ring . Thiazoles are heterocyclic compounds that have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a broad range of biological activities . For instance, the presence of a thiazolidinone ring led to greater anti-inflammatory and analgesic activity at 50 mg/kg po in comparison to the reference compound .Scientific Research Applications
Antimicrobial Activity
Thiazoles have been investigated for their antimicrobial properties. While specific studies on this compound are limited, related thiazole derivatives have demonstrated antimicrobial effects. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring. Further research could explore the antimicrobial potential of our compound .
Anti-Inflammatory and Analgesic Properties
Thiazole derivatives have shown anti-inflammatory and analgesic activities. Although direct evidence for our compound is scarce, synthesized derivatives with similar structures have exhibited comparable effects to standard drugs like ibuprofen. Further investigations could elucidate its potential in managing inflammation and pain .
Antitumor and Cytotoxic Activity
Thiazoles have been associated with antitumor and cytotoxic effects. For instance, a synthesized compound containing a thiazole ring demonstrated potent activity against prostate cancer cells. Exploring the cytotoxic potential of our compound could provide valuable insights .
Other Applications
Thiazoles are also relevant in drug development, including antiretroviral (e.g., Ritonavir), antifungal (e.g., Abafungin), and antineoplastic (e.g., Tiazofurin) drugs. Investigating whether our compound shares any of these properties would be worthwhile .
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives have been found to show significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
properties
IUPAC Name |
4-fluoro-3-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S2/c1-12-9-14(4-5-15(12)17)24(21,22)19-10-13-3-2-7-20(11-13)16-18-6-8-23-16/h4-6,8-9,13,19H,2-3,7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCYFUGPKXKDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide |
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